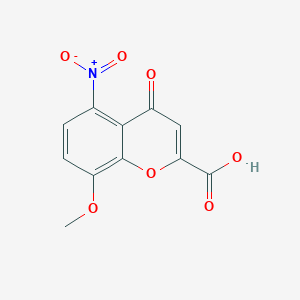
4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide is a chemical compound that has gained significant scientific interest due to its potential applications in various fields. It is a benzamide derivative that has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
The scientific research applications of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide are diverse and span across various fields. In the field of medicinal chemistry, it has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. In addition, it has been studied for its potential as a radiotracer in positron emission tomography (PET) imaging. It has been shown to selectively bind to sigma-1 receptors, which are overexpressed in various cancers and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide is not fully understood. However, it has been shown to selectively bind to sigma-1 receptors, which are transmembrane proteins that are involved in various cellular processes, including cell survival, proliferation, and differentiation. The binding of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide to sigma-1 receptors has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide are complex and depend on the specific cellular context. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, it has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its potential as a radiotracer in PET imaging.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide in lab experiments include its selective binding to sigma-1 receptors, which are overexpressed in various cancers and neurodegenerative diseases. In addition, it has been shown to selectively induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide. One potential direction is the development of novel radiotracers for PET imaging based on its selective binding to sigma-1 receptors. Another potential direction is the development of new anticancer agents based on its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide involves the reaction of 3-hydroxybenzoic acid with benzoyl chloride in the presence of triethylamine to form 3-benzoyloxybenzoic acid. This intermediate is then reacted with 4-iodo-2-methoxyaniline in the presence of copper(I) iodide and cesium carbonate to form the desired compound.
properties
Product Name |
4-(benzyloxy)-N-(3-hydroxyphenyl)-3-iodo-5-methoxybenzamide |
|---|---|
Molecular Formula |
C21H18INO4 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-iodo-5-methoxy-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H18INO4/c1-26-19-11-15(21(25)23-16-8-5-9-17(24)12-16)10-18(22)20(19)27-13-14-6-3-2-4-7-14/h2-12,24H,13H2,1H3,(H,23,25) |
InChI Key |
BHWKWNQFEJTLQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC(=CC=C2)O)I)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC(=CC=C2)O)I)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Pyrrolidin-1-yl-3,4-dihydronaphthalen-1-yl)imino]propanedinitrile](/img/structure/B300291.png)
![2-{[2-(1-Piperidinyl)-1-cyclopenten-1-yl]imino}malononitrile](/img/structure/B300292.png)
![Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate](/img/structure/B300293.png)
![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)

![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)


![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)
